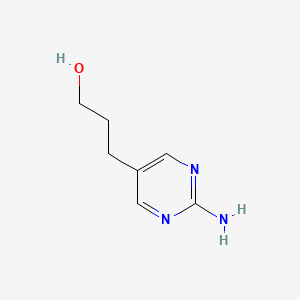
3-(2-Aminopyrimidin-5-yl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
1. Supramolecular Aggregation and Light-Harvesting
The 2-aminopyrimidin-5-yl ligand is a promising candidate for constructing supramolecular porphyrin arrays. These arrays exhibit broad absorption bands, making them efficient for light-harvesting applications. Zn(II) salts of derivatives of this ligand show variable UV/vis spectra in solution, indicating supramolecular aggregation. This aggregation is driven by pi-pi interactions, metal coordination, and hydrogen bonding (Balaban et al., 2003).
2. Synthesis of GABA A alpha2,3-selective Agonist
A practical synthesis of a GABA A alpha2,3-selective agonist, 2-[3-(4-fluoro-3-pyridin-3-yl-phenyl)-imidazo[1,2-a]pyrimidin-7-yl]-propan-2-ol, was described. This process involved Pd-catalyzed coupling steps to assemble the final compound, demonstrating potential applications in neuroscience research (Jensen et al., 2005).
3. Src Kinase Inhibition and Anticancer Activities
Derivatives of 3-(N-alkyl-N-phenylamino)propan-2-ol were synthesized and evaluated as Src kinase inhibitors, showing potential anticancer activity on human breast carcinoma cells. The structure-activity relationship studies indicated the significance of bulky groups and N-substitution for inhibitory potency (Sharma et al., 2010).
4. Corrosion Inhibition in Carbon Steel
Tertiary amines in the series of 1,3-di-amino-propan-2-ol were synthesized and evaluated for their inhibitory performance on carbon steel corrosion. These compounds, by forming a protective layer on the metal surface, acted as anodic inhibitors and showed promising results in corrosion science (Gao et al., 2007).
5. Synthesis of Fluorescent Markers from Industrial Waste
Amphyphylic triazoanilines synthesized from cardanol and glycerol, including compounds like 1-(4-(3-aminophenyl)-1H-1,2,3- triazole-1-yl)-3-(3-pentadecylphenoxy)propan-2-ol, were evaluated for their use in developing fluorescent biomarkers. These compounds demonstrated low acute toxicity to various biological models, suggesting their potential for biodiesel quality monitoring (Pelizaro et al., 2019).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-(2-aminopyrimidin-5-yl)propan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O/c8-7-9-4-6(5-10-7)2-1-3-11/h4-5,11H,1-3H2,(H2,8,9,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMEFWFJFVFFUTA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)N)CCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Aminopyrimidin-5-yl)propan-1-ol | |
CAS RN |
1308676-98-3 |
Source


|
| Record name | 1308676-98-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,2,2-trifluoroethyl N-{4-[ethyl(propan-2-yl)amino]phenyl}carbamate](/img/structure/B1376729.png)
amine](/img/structure/B1376730.png)
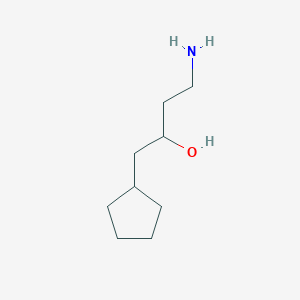
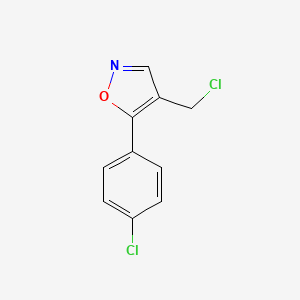
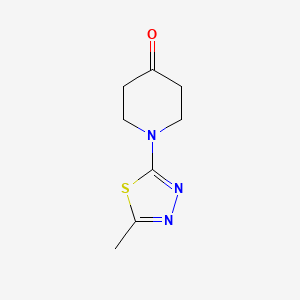
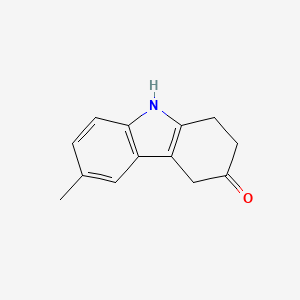
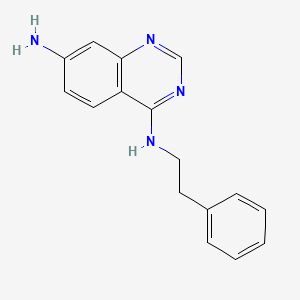

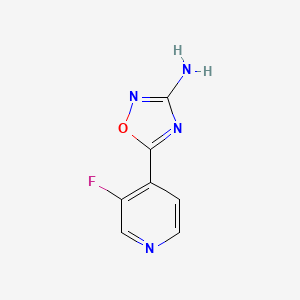

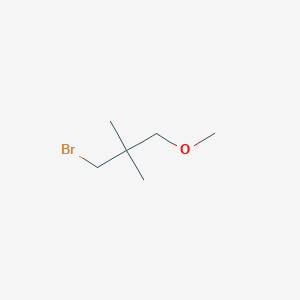
![[2-(Aminomethyl)spiro[3.3]heptan-2-yl]methanol](/img/structure/B1376745.png)